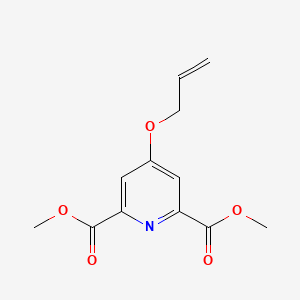
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester is a chemical compound with the molecular formula C12H13NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the pyridine ring, and a 4-(2-propenyloxy) substituent. The dimethyl ester form indicates that the carboxylic acid groups are esterified with methanol.
Métodos De Preparación
The synthesis of 2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester typically involves the esterification of 2,6-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .
Comparación Con Compuestos Similares
Similar compounds to 2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester include other pyridine derivatives with different substituents. For example:
2,6-Pyridinedicarboxylic acid, dimethyl ester: Lacks the propenyloxy group, making it less reactive in certain chemical reactions.
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester: Contains a methoxy group instead of a propenyloxy group, which affects its chemical properties and reactivity. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
106724-63-4 |
|---|---|
Fórmula molecular |
C12H13NO5 |
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
dimethyl 4-prop-2-enoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-4-5-18-8-6-9(11(14)16-2)13-10(7-8)12(15)17-3/h4,6-7H,1,5H2,2-3H3 |
Clave InChI |
PHFNJJPQCMSLFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















